molecular formula C7H11IN2O B2528224 (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol CAS No. 2226182-14-3

(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol

Cat. No. B2528224
CAS RN: 2226182-14-3
M. Wt: 266.082
InChI Key: AUBWVQHROJAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. IPMP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and radioprotective properties. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the activity of certain chemotherapeutic agents. Furthermore, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to reduce the damage caused by ionizing radiation, potentially making it useful as a radioprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments include its ability to inhibit the activity of certain enzymes and signaling pathways, its anti-inflammatory and anti-cancer properties, and its potential use as a radioprotective agent. However, there are also limitations to using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments. For example, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be difficult to synthesize and purify, and its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications.

Future Directions

There are several future directions for research on (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, including the development of new synthesis methods to increase the yield and purity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications. Furthermore, studies are needed to investigate the potential side effects and toxicity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, as well as its interactions with other drugs and compounds. Overall, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies for cancer, inflammation, and radiation-induced damage.

Synthesis Methods

(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-2-propan-2-ylpyrazole with formaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with paraformaldehyde and sodium borohydride. These methods have been optimized to increase the yield of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol and reduce the formation of byproducts.

Scientific Research Applications

(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential use as a radioprotective agent, as it can reduce the damage caused by ionizing radiation.

properties

IUPAC Name

(5-iodo-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWVQHROJAJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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